Nicardipine Related Compound 4

概要

説明

Nicardipine Related Compound 4 is a derivative of Nicardipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina. This compound is part of a broader class of dihydropyridine derivatives, which are characterized by their ability to inhibit the influx of calcium ions into cardiac and smooth muscle cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine Related Compound 4 typically involves the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonia or primary amines. The reaction conditions often include refluxing in ethanol or methanol, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for quality assurance .

化学反応の分析

Chemical Reaction Analysis

NR4 undergoes characteristic reactions common to dihydropyridine (DHP) derivatives, including oxidation, reduction, hydrolysis, and substitution. Key findings include:

Oxidation Reactions

-

Electrooxidation : NR4 exhibits an electrooxidation potential of 1.68 V , slightly lower than analogues with bulkier substituents (e.g., 1.78 V for compound 6) . This property suggests stability under oxidative conditions.

-

Chemical Oxidants : Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the DHP ring to a pyridine derivative, eliminating the 1,4-dihydro moiety .

Reduction Reactions

-

Nitro Group Reduction : The 3-nitrophenyl group undergoes reduction to an amine using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

-

Antioxidant Activity : NR4 demonstrates radical-scavenging behavior, attributed to its ability to donate electrons during redox reactions .

Hydrolysis

-

Ester Hydrolysis : The methyl ester groups at positions 3 and 5 hydrolyze under acidic (HCl) or basic (NaOH) conditions to yield dicarboxylic acids. This reaction impacts solubility and bioavailability .

Substitution Reactions

-

Halogenation : Chlorine or bromine substitutes at the aromatic ring in the presence of Lewis acid catalysts (e.g., FeCl₃) .

-

Nitration/Sulfonation : Electrophilic aromatic substitution occurs at the meta position of the nitrophenyl group due to existing nitro directing effects .

Mechanistic Insights

-

Nitrite Release : In the presence of cysteine, NR4 releases nitrite ions (NO₂⁻) via cleavage of the furoxan moiety, detectable via the Griess reaction .

-

Calcium Channel Interactions : The DHP ring’s redox activity modulates L-type calcium channels, with agonist/antagonist effects dependent on substituent electronic properties .

Table 2: Electrooxidation Potentials of DHP Analogues

| Compound | Electrooxidation Potential (V) | Notes | Reference |

|---|---|---|---|

| NR4 | 1.68 | Higher flexibility, lower steric hindrance | |

| 6 | 1.78 | Bulky 3,5-ethoxycarbonyl groups |

Stability and Degradation

-

Photodegradation : Exposure to UV light induces ring-opening reactions, forming pyridine derivatives .

-

pH-Dependent Hydrolysis : Ester hydrolysis accelerates in alkaline conditions (pH > 9), leading to rapid degradation .

Analytical Characterization

Techniques for monitoring NR4 reactions include:

科学的研究の応用

Chemical Properties and Background

Nicardipine is primarily used for the treatment of hypertension and angina pectoris. Its related compounds, including NR4, are often studied for their pharmacological properties and potential therapeutic uses. NR4 is characterized by its unique molecular structure, which influences its biological activity.

Pharmaceutical Development

NR4 is utilized in the development of pharmaceutical formulations, particularly for quality control and analytical method validation. Its role as a reference standard in assays ensures the accuracy and reliability of results in drug testing and quality assurance processes.

Table 1: Applications of Nicardipine Related Compound 4 in Pharmaceutical Development

| Application Area | Description |

|---|---|

| Quality Control | Used as a reference standard for potency testing |

| Method Validation | Essential for analytical method development |

| Stability Testing | Evaluates the stability of formulations under different conditions |

Clinical Research

Recent studies have investigated the efficacy of NR4 in treating vasospasm associated with subarachnoid hemorrhage (SAH). A notable case series demonstrated significant clinical improvements following intra-arterial administration of nicardipine, highlighting the potential role of NR4 in similar therapeutic contexts.

Case Study: Intra-Arterial Nicardipine for Vasospasm Treatment

A retrospective review involving 20 patients treated with intra-arterial nicardipine showed:

- Success Rate : 91% experienced clinical improvement.

- Safety Profile : No complications were reported in 80% of cases.

Table 2: Summary of Clinical Outcomes

| Parameter | Outcome |

|---|---|

| Total Procedures | 20 |

| Clinical Improvement Rate | 91% (10 out of 11 patients) |

| Complications | None in 16 cases (80% success rate) |

Analytical Chemistry

In analytical chemistry, NR4 serves as a crucial standard for method validation and quality control in the synthesis of nicardipine and its derivatives. Its purity and potency are essential for ensuring that pharmaceutical products meet regulatory standards.

Table 3: Analytical Applications of this compound

| Analytical Technique | Purpose |

|---|---|

| HPLC | Used for quantifying nicardipine levels |

| LC-MS | Identifies impurities in pharmaceutical products |

| NMR Spectroscopy | Determines structural integrity |

作用機序

Nicardipine Related Compound 4 exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound primarily targets L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle .

類似化合物との比較

- Nicardipine

- Nifedipine

- Amlodipine

- Felodipine

Comparison: Nicardipine Related Compound 4 shares similarities with other dihydropyridine derivatives like Nifedipine and Amlodipine in terms of its mechanism of action and therapeutic applications. it is unique in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. For instance, this compound may exhibit different metabolic pathways or binding affinities compared to its counterparts .

生物活性

Nicardipine Related Compound 4 (NR4) is a derivative of nicardipine, a well-known calcium channel blocker primarily used in the treatment of hypertension and angina. Understanding the biological activity of NR4 is crucial for its potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of NR4's biological activity.

Chemical Structure and Properties

NR4 has the molecular formula and features a heterocyclic structure with two nitrogen atoms located at positions 1 and 3. This structural configuration is significant as it influences the compound's pharmacological properties, including its interaction with calcium channels and other biological targets .

Similar to nicardipine, NR4 is believed to exert its effects primarily through the inhibition of calcium influx in vascular smooth muscle cells. By blocking voltage-gated calcium channels, NR4 facilitates vasodilation, which can lead to decreased blood pressure and improved blood flow to various tissues. The specific mechanisms may include:

- Inhibition of Calcium Channels : NR4 may alter the gating mechanisms of calcium channels, thereby reducing intracellular calcium levels.

- Vasodilatory Effects : The compound promotes relaxation of vascular smooth muscle, contributing to its antihypertensive properties.

- Potential Neuroprotective Effects : Preliminary studies suggest that NR4 may have protective effects on neuronal tissues, similar to those observed with nicardipine in cerebral vasospasm scenarios .

In Vitro Studies

In vitro studies have demonstrated that NR4 exhibits significant biological activity, particularly in modulating vascular tone. For instance:

- Calcium Influx Inhibition : Experimental results indicate that NR4 effectively inhibits calcium influx in cultured vascular smooth muscle cells, leading to relaxation responses comparable to those induced by nicardipine.

- Endothelial Function : NR4 may enhance endothelial function by promoting nitric oxide release, thereby improving vasodilation.

Case Studies

Several case studies highlight the clinical relevance of compounds related to nicardipine:

- Localized Nicardipine Release Implants : A clinical trial investigated nicardipine release implants for preventing cerebral vasospasm after aneurysmal subarachnoid hemorrhage (aSAH). Although not directly involving NR4, the study underscores the efficacy of nicardipine derivatives in neurovascular applications .

- Intravenous Nicardipine for Hypertension Management : A comparative study showed that intravenous nicardipine effectively managed acute hypertension, with similar pharmacodynamics expected from NR4 due to their structural similarities .

Data Tables

The following table summarizes key pharmacokinetic parameters related to nicardipine and its derivatives:

| Parameter | Nicardipine | This compound |

|---|---|---|

| Molecular Formula | C_17H_18N_2O_5 | C_4H_6N_2O |

| Mechanism | Calcium channel blocker | Calcium channel blocker |

| Bioavailability | ~35% | TBD (To Be Determined) |

| Half-life | 8.6 hours | TBD |

| Protein Binding | >95% | TBD |

| Metabolism | Hepatic | TBD |

特性

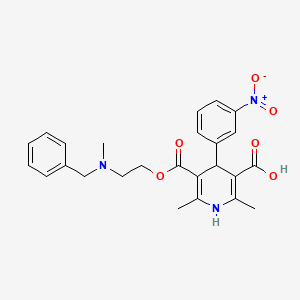

IUPAC Name |

5-[2-[benzyl(methyl)amino]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O6/c1-16-21(24(29)30)23(19-10-7-11-20(14-19)28(32)33)22(17(2)26-16)25(31)34-13-12-27(3)15-18-8-5-4-6-9-18/h4-11,14,23,26H,12-13,15H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBADMAQQRVIREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-71-7 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(2-(METHYL(PHENYLMETHYL)AMINO)ETHYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X34J8MY5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。